Cas no 97870-64-9 (1-(4-Bromophenyl)-2-ethyl-1H-benzo[d]imidazole)

1-(4-Bromophenyl)-2-ethyl-1H-benzo[d]imidazole is a brominated benzimidazole derivative with applications in pharmaceutical and material science research. Its structure features a 4-bromophenyl substitution at the 1-position and an ethyl group at the 2-position, enhancing its utility as a versatile intermediate in organic synthesis. The bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings. This compound exhibits stability under standard conditions, making it suitable for use in heterocyclic chemistry and drug development. Its well-defined molecular framework is advantageous for designing biologically active compounds or advanced materials with tailored properties.
1-(4-Bromophenyl)-2-ethyl-1H-benzo[d]imidazole structure
97870-64-9 structure
Product Name:1-(4-Bromophenyl)-2-ethyl-1H-benzo[d]imidazole
CAS No:97870-64-9
MF:C15H13BrN2
MW:301.181122541428
CID:3165315
PubChem ID:13530336
Update Time:2025-06-07

1-(4-Bromophenyl)-2-ethyl-1H-benzo[d]imidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-?Benzimidazole, 1-?(4-?bromophenyl)?-?2-?ethyl-
    • F18812
    • 1-(4-Bromophenyl)-2-ethyl-1H-Benzimidazole
    • DB-097548
    • SCHEMBL10816952
    • 1H-Benzimidazole, 1-(4-bromophenyl)-2-ethyl-
    • 1-(4-bromophenyl)-2-ethylbenzimidazole
    • 1H-enzimidazole, 1-(4-romophenyl)-2-thyl-
    • 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole
    • 97870-64-9
    • 1-(4-Bromophenyl)-2-ethyl-1H-benzo[d]imidazole
    • Inchi: 1S/C15H13BrN2/c1-2-15-17-13-5-3-4-6-14(13)18(15)12-9-7-11(16)8-10-12/h3-10H,2H2,1H3
    • InChI Key: KPQDSYXEIPINCS-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)N1C(CC)=NC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 300.02621g/mol
  • Monoisotopic Mass: 300.02621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 17.8Ų

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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:97870-64-9)1-(4-溴苯基)-2-乙基-1H-苯并咪唑
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97870-64-9)1-(4-溴苯基)-2-乙基-1H-苯并咪唑
LE26866650
Purity:99%
Quantity:25KG,200KG,1000KG
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